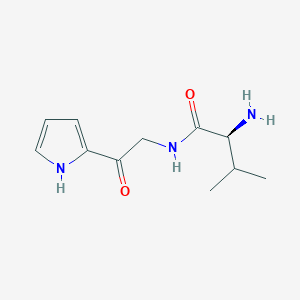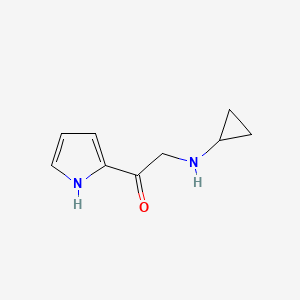![molecular formula C11H18N2OS B7926776 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7926776.png)
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone is a compound that features a thiophene ring, which is a sulfur-containing five-membered aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone typically involves the reaction of thiophene derivatives with appropriate amines. One common method involves the reaction of 2-bromoacetyl thiophene with 2-(2-aminoethyl)-isopropylamine under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Substitution: N-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Amino-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone
- 2-[(2-Amino-ethyl)-ethyl-amino]-1-thiophen-2-yl-ethanone
- 2-[(2-Amino-ethyl)-propyl-amino]-1-thiophen-2-yl-ethanone
Uniqueness
2-[(2-Amino-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
2-[2-aminoethyl(propan-2-yl)amino]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)13(6-5-12)8-10(14)11-4-3-7-15-11/h3-4,7,9H,5-6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDWDWKVFVXRIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926693.png)
![2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926709.png)
![(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide](/img/structure/B7926723.png)
![(S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide](/img/structure/B7926729.png)

![(S)-2-Amino-N-isopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide](/img/structure/B7926738.png)
![(S)-2-Amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-butyramide](/img/structure/B7926743.png)
![{Methyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid](/img/structure/B7926749.png)
![{Isopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid](/img/structure/B7926757.png)
![{Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid](/img/structure/B7926761.png)

![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7926779.png)
![2-[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B7926788.png)
![2-[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B7926794.png)
